6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
Description
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1246184-50-8) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle notable for its pharmacological relevance. Its molecular formula is C₈H₆BrIN₂, with a molecular weight of 336.96 g/mol . The compound features a bromine atom at position 6, iodine at position 3, and a methyl group at position 2 (Figure 1).
Properties
IUPAC Name |
6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDXGZHNALQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with molecular iodine in chloroform, leading to the formation of 3-iodo-2-methylimidazo[1,2-a]pyridine. This intermediate can then be further brominated using bromine in chloroform to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-a]pyridine derivatives.
Material Science: It can be used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is not fully understood. like other imidazo[1,2-a]pyridine derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Halogen Reactivity : Bromine and iodine enable Suzuki-Miyaura or Ullmann couplings, but iodine’s larger atomic radius may enhance oxidative addition in palladium catalysis .
- Positional Isomerism : Bromine at C6 (target) vs. C8 (isomer) affects electronic distribution and binding affinity in drug design contexts .
Physicochemical and Pharmacological Properties
- Solubility : Halogenated imidazo[1,2-a]pyridines generally exhibit low aqueous solubility. However, sulfonylmethyl derivatives (e.g., compounds in ) show improved solubility due to polar sulfone groups .
- Methyl and halogen substitutions influence pharmacokinetic profiles, such as metabolic stability .
Biological Activity
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a fused ring system comprising imidazole and pyridine moieties, with bromine and iodine substituents at the 6 and 3 positions, respectively. Its molecular formula is , with a molecular weight of approximately 258.06 g/mol. The unique halogenation pattern contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In studies assessing its effectiveness, derivatives of imidazo[1,2-a]pyridine have shown significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 31.25 µg/mL |
| Gram-negative bacteria | Varies by strain |
The presence of halogen atoms is believed to enhance the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating effective inhibition of cell growth:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A-431 (human epidermoid) | < 10 |
| Jurkat (T-cell leukemia) | < 5 |
The mechanism underlying its anticancer activity may involve interference with cellular pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that it interacts with specific targets within cancer cells, potentially leading to apoptosis or cell cycle arrest .
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with various biological macromolecules, including enzymes and receptors. Its dual halogenation may enhance binding affinity to these targets compared to mono-halogenated analogs.
Interaction Studies
Recent studies have employed techniques such as molecular docking to explore the binding interactions between this compound and potential biological targets. These investigations aim to clarify how structural modifications can optimize its biological activity:
- Binding Affinity : Higher binding affinities have been noted for certain enzyme targets involved in cancer metabolism.
- Spectroscopic Methods : Techniques like NMR and UV-Vis spectroscopy are utilized to confirm interaction dynamics.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its utility in treating resistant infections.
- Cytotoxicity in Cancer Models : In vitro experiments showed that treatment with this compound led to significant reductions in cell viability across multiple cancer types, supporting further development as an anticancer agent.
Q & A
Basic Synthesis Methods
Q: What are the conventional and innovative synthetic routes for 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine? A: Conventional methods involve multi-step reactions starting from α-haloketones or 2-aminopyridines, often requiring prolonged heating and stoichiometric reagents. For example, Biradar et al. demonstrated microwave-assisted synthesis of a related imidazo[1,2-a]pyridine derivative, achieving higher yields (65–85%) and reduced reaction times (minutes vs. hours) compared to thermal methods . Advanced approaches include transition-metal catalysis (e.g., Suzuki coupling for aryl substitutions) and iodine-mediated cyclization, as shown in the synthesis of imidazo[1,2-a]pyrazines .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to address low yields in halogenation steps? A: Key parameters include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance halogen exchange reactions.
- Catalyst selection : Pd(PPh₃)₄ improves regioselectivity in Suzuki couplings .
- Temperature control : Microwave irradiation ensures uniform heating, minimizing side products (e.g., dehalogenation) .
Contradictions in yield data (e.g., 65% vs. 85% for similar protocols) may arise from trace moisture or oxygen sensitivity, necessitating rigorous inert conditions .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A:
- X-ray crystallography : Resolves halogen positioning (Br, I) and confirms methyl group orientation .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish between regioisomers; ¹H-¹⁵N HMBC identifies N-methyl groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₇BrIN₂ requires m/z 348.8792) .
Biological Activity and Structure-Activity Relationships (SAR)
Q: How do substituents at the 2-, 3-, and 6-positions influence anticancer activity? A: Evidence from imidazo[1,2-a]pyridine derivatives shows:
- Position 2 (methyl) : Enhances lipophilicity, improving membrane permeability .
- Position 3 (iodo) : Electron-withdrawing groups (EWGs) like iodine increase electrophilicity, enhancing DNA interaction .
- Position 6 (bromo) : Bulky halogens may sterically hinder off-target binding.
For example, a derivative with Br at position 6 and a nitro group at position 3 showed IC₅₀ values of 11–13 µM against HepG2 and MCF-7 cells, compared to >100 µM for non-halogenated analogs .
Mechanistic Studies and Data Contradictions
Q: Why do some studies report conflicting cytotoxicity data for halogenated imidazo[1,2-a]pyridines? A: Discrepancies arise from:
- Cell line variability : HepG2 (liver) vs. A375 (melanoma) may express differing levels of target proteins (e.g., kinases) .
- Assay conditions : Vero cell toxicity (IC₅₀ >90 µM) vs. cancer cells suggests selective cytotoxicity dependent on redox environments .
- Solubility artifacts : Poor aqueous solubility of halogenated compounds may underestimate in vitro activity; use of DMSO carriers >0.1% can perturb results .
Polymorphism and Physicochemical Properties
Q: How does polymorphism affect the luminescence and stability of this compound? A: Cyano-substituted analogs exhibit three polymorphs (yellow, orange, red) with distinct emission wavelengths (550–650 nm) due to variations in π-stacking and hydrogen bonding . Stability studies show the orthorhombic form (red) has a 20% longer half-life under UV light than the monoclinic form (yellow), critical for photodynamic therapy applications .
Computational Modeling for Drug Design
Q: Which computational tools predict binding affinity for kinase targets? A:
- Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., IGF-1R tyrosine kinase) .
- DFT calculations : Reveal charge transfer effects; Mulliken charges on Br/I atoms correlate with electrophilic attack propensity .
- MD simulations : Assess stability of halogen bonds in aqueous environments (e.g., TIP3P water model) .
Scaling-Up Challenges
Q: What are the key hurdles in scaling up synthesis from milligram to gram quantities? A:
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Halogen handling : Iodine’s volatility requires closed systems to prevent loss .
- Cost : Pd catalysts in cross-couplings (e.g., Suzuki) necessitate recycling protocols .
In Vivo and In Vitro Model Selection
Q: Which disease models are suitable for evaluating therapeutic potential? A:
- In vitro : MTT assays on cancer cell lines (HepG2, MCF-7) and primary fibroblasts (e.g., Vero) to assess selectivity .
- In vivo : Murine models of inflammation (e.g., LPS-induced sepsis) for anti-inflammatory derivatives .
Contradictory Data in Pharmacokinetics
Q: Why do some analogs show poor bioavailability despite high in vitro potency? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
